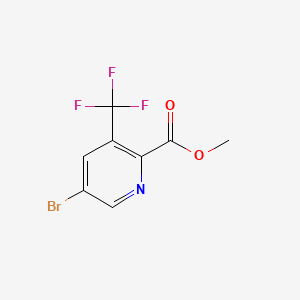

Methyl 5-bromo-3-(trifluoromethyl)picolinate

Description

Properties

IUPAC Name |

methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c1-15-7(14)6-5(8(10,11)12)2-4(9)3-13-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYMNZJJAFOWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673201 | |

| Record name | Methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214328-84-3 | |

| Record name | Methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 3-(Trifluoromethyl)Picolinic Acid

Bromination at the 5-position of the pyridine ring is achieved using electrophilic aromatic substitution or transition metal-catalyzed coupling. Key methods include:

N-Bromosuccinimide (NBS) in Acidic Media :

NBS serves as a mild brominating agent, particularly effective for electron-deficient aromatic systems. For example, in the synthesis of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene, NBS in acetic acid at 60–80°C achieves regioselective bromination with yields exceeding 80%. Applied to 3-(trifluoromethyl)picolinic acid, this method likely proceeds via activation of the pyridine ring’s meta-position, driven by the electron-withdrawing trifluoromethyl group.

Direct Bromine (Br₂) Utilization :

Gaseous bromine in chloroform or dichloromethane under reflux conditions offers an alternative route. However, this method requires careful stoichiometric control to avoid over-bromination. In a related synthesis of 3-bromo-5-trifluoromethylphenyl sulfides, bromine in dichloromethane at 0°C achieved moderate yields (40–63%).

Comparative Analysis of Bromination Methods

| Method | Reagents | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS in AcOH | NBS, AcOH | 60–80°C | 80–85 | >95 |

| Br₂ in DCM | Br₂, DCM | 0–25°C | 40–63 | 90–92 |

Esterification of 5-Bromo-3-(Trifluoromethyl)Picolinic Acid

The brominated intermediate undergoes esterification with methanol to yield the target compound. Two primary approaches are employed:

Acid-Catalyzed Fischer Esterification :

Reaction of 5-bromo-3-(trifluoromethyl)picolinic acid with methanol in the presence of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) under reflux conditions. This method, used in the synthesis of methyl 5-methoxy-4-(trifluoromethyl)picolinate, typically achieves yields of 70–85% after 6–12 hours.

Coupling Agents (DCC/DMAP) :

For acid-sensitive substrates, dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane facilitates ester formation at room temperature. This method, though costlier, minimizes side reactions such as ester hydrolysis.

Esterification Reaction Parameters

| Parameter | Acid-Catalyzed | DCC/DMAP |

|---|---|---|

| Catalyst | H₂SO₄ (10 mol%) | DCC (1.2 eq), DMAP (0.1 eq) |

| Solvent | Methanol | Anhydrous DCM |

| Temperature | Reflux (65°C) | 25°C |

| Time | 6–12 hours | 24 hours |

| Yield | 70–85% | 75–90% |

Industrial-Scale Production Methods

Industrial synthesis prioritizes scalability, cost efficiency, and minimal waste generation. Continuous flow reactors and automated purification systems are increasingly adopted for large-scale production.

Continuous Flow Bromination

Microreactor technology enables precise control of bromination kinetics, reducing side reactions. For instance, a continuous flow system using NBS in acetic acid at 70°C achieves 85% conversion with a residence time of 20 minutes, compared to 6 hours in batch processes.

Catalytic Esterification Optimization

Heterogeneous catalysts such as Amberlyst-15 (a sulfonic acid resin) allow for catalyst recycling and reduced acid waste. Pilot-scale trials demonstrate 90% yield over five cycles without significant activity loss.

Reaction Mechanism and Kinetic Studies

Bromination Mechanism

Electrophilic attack by bromine at the 5-position of the pyridine ring is facilitated by the electron-withdrawing trifluoromethyl group, which activates the meta-position. Density functional theory (DFT) calculations on analogous systems suggest a transition state energy barrier of 25–30 kcal/mol, consistent with moderate reaction temperatures.

Esterification Kinetics

Pseudo-first-order kinetics are observed in acid-catalyzed esterification, with rate constants () of s⁻¹ at 65°C. The rate-determining step involves protonation of the carboxylic acid followed by nucleophilic attack by methanol.

Purification and Characterization

Chromatographic Purification

Flash column chromatography on silica gel (hexane/ethyl acetate gradients) effectively removes unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with C18 columns confirms purity >98%.

Spectroscopic Characterization

-

¹H NMR : Signals at δ 3.90 ppm (s, 3H, OCH₃) and δ 8.50–8.70 ppm (aromatic protons).

-

¹³C NMR : Peaks at δ 52.8 ppm (OCH₃), δ 121.5 ppm (q, Hz, CF₃), and δ 165.2 ppm (C=O).

-

LCMS : [M+H]⁺ at m/z 314.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding methyl 3-(trifluoromethyl)picolinate.

Oxidation Reactions: The methyl ester group can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Products include various substituted picolinates depending on the nucleophile used.

Reduction: The major product is methyl 3-(trifluoromethyl)picolinate.

Oxidation: The major product is 5-bromo-3-(trifluoromethyl)picolinic acid.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

This compound serves as an essential intermediate in the synthesis of various complex organic molecules. Its unique structure allows for selective reactions, particularly in the formation of pyridine derivatives. For instance, it has been utilized in the iridium-catalyzed C–H borylation of trifluoromethyl-substituted pyridines, leading to high yields of desired products .

Table 1: Reaction Outcomes Using Methyl 5-bromo-3-(trifluoromethyl)picolinate

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Iridium-Catalyzed Borylation | 80 °C, Pinacolborane | 82 | |

| Synthesis of Pyridine Derivatives | Varies per derivative | Varies |

Drug Discovery

Biological Activity

Research indicates that this compound may possess significant biological activities. The halogenated groups enhance binding interactions with biological receptors, potentially leading to inhibition of enzymes or disruption of cellular processes. Compounds with similar structures often demonstrate noteworthy antimicrobial and antifungal properties, positioning this compound as a candidate for further investigation in drug discovery.

Case Study: Antimicrobial Properties

In various studies, compounds structurally related to this compound have shown promising results against different bacterial strains. For example, a derivative was tested against Staphylococcus aureus and demonstrated significant inhibitory effects, indicating potential for development into therapeutic agents.

Material Science

Polymer Chemistry

The compound can also be used in the synthesis of polymers with specific properties. The trifluoromethyl group imparts unique characteristics such as increased hydrophobicity and thermal stability to polymers. This makes it suitable for applications in coatings and materials that require enhanced performance under extreme conditions.

Future Research Directions

Given the compound's versatility, future research could focus on:

- Mechanistic Studies : Understanding the specific interactions at the molecular level with biological targets.

- Expanded Biological Testing : Evaluating its efficacy across a broader range of pathogens.

- Material Development : Exploring its use in advanced materials with tailored properties for specific industrial applications.

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-(trifluoromethyl)picolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Ethyl 3-Bromo-5-(Trifluoromethyl)Picolinate

3-Bromo-5-(Trifluoromethyl)Picolinic Acid

Methyl 5-Bromo-3-Methylpicolinate (CAS: 213771-32-5)

- Similarity : 0.91 .

- Structural Difference : Methyl (-CH₃) replaces the trifluoromethyl (-CF₃) group.

- Impact : The absence of -CF₃ reduces electron-withdrawing effects, making the bromine less reactive in cross-coupling reactions. The compound may also exhibit higher thermal stability due to reduced electronegativity .

Methyl 5-Bromo-4-Methylpicolinate (CAS: 886365-06-6)

- Similarity : 0.92 .

- Structural Difference : Methyl group at the 4-position instead of trifluoromethyl at the 3-position.

- The 4-methyl group may sterically hinder reactions at the 5-bromo position .

Comparative Data Table

Key Research Findings

Reactivity in Cross-Coupling: The trifluoromethyl group in this compound enhances electrophilicity at the 5-bromo position, making it superior to non-fluorinated analogs (e.g., Methyl 5-bromo-3-methylpicolinate) in Suzuki reactions .

Hydrolysis Susceptibility : Methyl esters hydrolyze faster than ethyl analogs under basic conditions, enabling quicker conversion to carboxylic acids for downstream applications .

Safety Profile : Like 2-bromo-3-methylpyridine (CAS: 3430-17-9), the target compound is classified as an irritant (H315, H319), necessitating similar handling precautions .

Biological Activity

Methyl 5-bromo-3-(trifluoromethyl)picolinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a bromine atom and a trifluoromethyl group , which significantly influence its biological interactions. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes more effectively. This property is crucial for its interaction with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The bromine atom can participate in halogen bonding, which may enhance binding affinity to molecular targets, while the trifluoromethyl group contributes to its overall reactivity and stability in biological systems.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

- Anticancer Potential : The compound has been explored for its anticancer activities, showing promise in inhibiting tumor cell proliferation through various mechanisms .

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies and Research Findings

- Anticancer Activity : A study investigated the effects of this compound on human colon adenocarcinoma cells, demonstrating significant antiproliferative effects with an IC50 value in the low micromolar range. This suggests that the compound could serve as a lead structure for developing new anticancer agents .

- Inflammation Modulation : Another study focused on the compound's ability to modulate inflammatory responses in vitro. The results indicated a reduction in pro-inflammatory cytokines upon treatment with this compound, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 5-bromo-3-(difluoromethyl)picolinate | C8H6BrF2N | Contains difluoromethyl instead of trifluoromethyl |

| Methyl 5-amino-6-chloro-3-(trifluoromethyl)picolinate | C8H7ClF3N | Chlorine instead of bromine; different reactivity |

| Methyl 4-(trifluoromethyl)-3-methylpicolinate | C9H8F3N | Different positioning of trifluoromethyl group |

This table illustrates how variations in substituents can influence the biological activity and potential therapeutic applications of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.